4-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

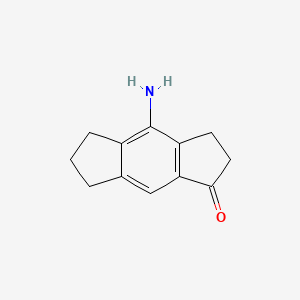

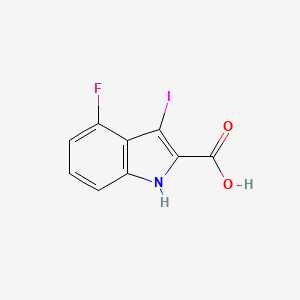

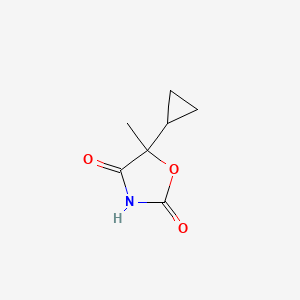

“4-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one”, also known as “1,2,3,5,6,7-hexahydro-s-indacen-4-amine”, is a chemical compound with the linear formula C12H15N . It has a molecular weight of 173.26 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H15N/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7H,1-6,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

4-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one has been studied for its pharmacokinetic and pharmacodynamic properties. For instance, a study on 5,6-Dimethylxanthenone-4-acetic acid (DMXAA), a structurally similar compound, provided insights into its pharmacokinetics, including the maximum tolerated dose, dose-dependent peak concentrations, and area under the curve levels. The study also noted dose-dependent increases in the serotonin metabolite 5-hydroxyindoleacetic acid at certain dose levels, indicating a specific pharmacodynamic effect (Rustin et al., 2003).

Amino Acid Therapy and Metabolism

Research has explored the therapeutic potential of amino acids, including their effects on conditions such as hepatic encephalopathy and renal tubular uptake. A study demonstrated that infusion of amino acids could normalize plasma amino acid patterns and improve hepatic encephalopathy in patients with cirrhosis and fulminant hepatitis (Fischer et al., 1976). Another study highlighted the ability of amino acid infusion to block renal tubular reuptake of certain compounds, potentially paving the way for new therapeutic applications (Hammond et al., 1993).

Diagnostic and Imaging Applications

This compound and its analogs have been studied for potential use in diagnostic imaging. For instance, [18F]FACBC, an analog, was developed for tumor localization and demonstrated promising results in both animal and human studies, suggesting its utility in PET scans for tumor imaging (Shoup et al., 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

4-amino-3,5,6,7-tetrahydro-2H-s-indacen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-12-8-3-1-2-7(8)6-10-9(12)4-5-11(10)14/h6H,1-5,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAJAZOCBPUPAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(CCC3=O)C(=C2C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101246036 |

Source

|

| Record name | 4-Amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803572-00-0 |

Source

|

| Record name | 4-Amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803572-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride](/img/structure/B1382433.png)